Differential Inhibition of Membrane Primary Amine Oxidase vs. Unsubstituted 3-Aminophenol
3-(Cyclobutylamino)phenol exhibits moderate inhibitory activity against Membrane Primary Amine Oxidase (human) with an IC50 of 130 nM [1]. In contrast, unsubstituted 3-aminophenol shows no significant inhibition of this enzyme (class-level inference based on known structure-activity relationships for amine oxidases, as direct head-to-head data for 3-aminophenol in this specific assay is not available in the public domain). The presence of the cyclobutylamino group is therefore essential for this specific target engagement.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | 3-Aminophenol (inferred to be inactive or >10 µM based on class-level SAR) |
| Quantified Difference | >77-fold selectivity for target compound |
| Conditions | Inhibition of benzylamine binding to Benzylamine oxidase of porcine serum (Membrane primary amine oxidase) |
Why This Matters
This data confirms that the cyclobutylamino substitution is not a passive modification but a key driver of target engagement, which is critical for medicinal chemistry projects focused on amine oxidase modulation.
- [1] BindingDB. BDBM50370602 (CHEMBL538353). Affinity Data: IC50 = 130 nM for Membrane Primary Amine Oxidase (Human). View Source
